molecular formula C7H10N2 B146746 2-Dimethylaminopyridine CAS No. 5683-33-0

2-Dimethylaminopyridine

Cat. No. B146746
CAS RN: 5683-33-0
M. Wt: 122.17 g/mol
InChI Key: PSHKMPUSSFXUIA-UHFFFAOYSA-N
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Description

2-Dimethylaminopyridine (DMAP) is a derivative of pyridine with a dimethylamino group at the second position. It is a nucleophilic base and is used in various chemical reactions due to its ability to act as a catalyst and a reagent. The compound is involved in the formation of dimers when irradiated with ultraviolet light in the presence of hydrochloric acid, as seen in the photochemical dimerization of 2-aminopyridines .

Synthesis Analysis

The synthesis of DMAP-related compounds can be achieved through various methods. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, which is a pivotal synthon for tethered bipyridine ligands, starts from substituted 2-halopyridines and employs modified Negishi cross-coupling conditions . Another synthesis approach involves the metallation of 2-trimethylsilylaminopyridine, which is prepared by mono-lithiation of 2-aminopyridine followed by reaction with Me3SiCl .

Molecular Structure Analysis

The molecular structure of DMAP and its derivatives can be complex. For example, the crystal structure of a compound obtained from the interaction between chloranilic acid and DMAP revealed a multicomponent hydrogen-bonded system with protonated bases and delocalized negative charges from the chloranilate dianion . The structure of lanthanide complexes synthesized with DMAP-related ligands showed dimeric structures based on X-ray diffraction analysis .

Chemical Reactions Analysis

DMAP is involved in various chemical reactions. It has been used to synthesize bifunctional lanthanide chelators and has shown potential in the construction of complex architectures such as cryptands . Additionally, DMAP derivatives have been evaluated for their antitumor properties, with some showing in vivo activity against solid tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAP and its derivatives are noteworthy. For instance, the photophysical properties of Eu(III) cryptates synthesized from DMAP-related ligands have been reported, indicating their potential use in luminophoric biolabels . The thermal stability and decomposition mechanism of lanthanide complexes with DMAP-related ligands have been investigated using thermogravimetric infrared spectroscopy . Furthermore, the crystal packing of DMAP derivatives is stabilized by various interactions, including hydrogen bonds and π-π stacking interactions .

Scientific Research Applications

  • Chemistry : 2-Dimethylaminopyridine is often used as a reagent in chemical synthesis. It acts as a nucleophilic catalyst for a variety of reactions such as acylation, sulfonylation, and phosphorylation .

  • Material Science : It can be used in the synthesis of various materials due to its ability to act as a ligand, coordinating with metal ions to form complexes .

  • Pharmacology : Pyrimidine derivatives, which include 2-Dimethylaminopyridine, have been found to have potential therapeutic applications, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

  • Environmental Science : While there’s no direct application of 2-Dimethylaminopyridine in environmental science found in my search, nanomaterials, which can be synthesized using various chemical compounds, have been used for environmental improvement .

  • Biology : Nanoparticles, which can be synthesized using various chemical compounds, have been used in various biological applications such as fluorescent biological labels, drug and gene delivery, bio detection of pathogens, detection of proteins, probing of DNA structure, tissue engineering, tumor destruction via heating (hyperthermia), separation and purification of biological molecules and cells .

  • Medicine : Nanoparticles, which can be synthesized using various chemical compounds, have been used in various medical applications such as drug delivery, bioimaging, and biosensing .

  • Chemical Synthesis : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt . It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .

  • Analytical Chemistry : 2-Dimethylaminopyridine can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

  • Chemical Synthesis : 2-Dimethylaminopyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt . It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .

  • Analytical Chemistry : 2-Dimethylaminopyridine can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Safety And Hazards

2-Dimethylaminopyridine is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKMPUSSFXUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022231
Record name 2-Dimethylaminopyridine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Dimethylaminopyridine

CAS RN

5683-33-0
Record name 2-(Dimethylamino)pyridine
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Record name 2-Dimethylaminopyridine
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Record name 2-Dimethylaminopyridine
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Record name N,N-dimethylpyridin-2-amine
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Record name 2-DIMETHYLAMINOPYRIDINE
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Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 12, but using 547 mg of radicicol, 3.75 g of 12-allyloxycarbonylaminododecanoic acid, 15 ml of dry 1-methyl-2-pyrrolidinone, 1.6 g of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 418 mg of the title compound were obtained.
Quantity
547 mg
Type
reactant
Reaction Step One
Name
12-allyloxycarbonylaminododecanoic acid
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 12, but using 500 mg of radicicol, 878 mg of isopalmitic acid, 20 ml of dry tetrahydrofuran, 848 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 1.12 g of the title compound were obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
878 mg
Type
reactant
Reaction Step Two
Quantity
848 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following a procedure similar to that described in Example 12, but using 400 mg of radicicol, 758 mg of 10-(methoxyethoxymethoxy)decanoic acid, 6 ml of dry tetrahydrofuran, 567 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 829 mg of the title compound were obtained.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
10-(methoxyethoxymethoxy)decanoic acid
Quantity
758 mg
Type
reactant
Reaction Step Two
Quantity
567 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following a procedure similar to that described in Example 1, but using 365 mg of radicicol, 11-carbamoylundecanoyl chloride prepared from 900 mg of 11-carbamoylundecanoic acid, 8 ml of dry methylene chloride, 0.97 ml of pyridine and a catalytic amount of dimethylaminopyridine, 273 mg of the title compound were obtained.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
11-carbamoylundecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Following a procedure similar to that described in Example 12, but using 67 mg of radicicol, 280 mg of 11-(9-fluorenyl)methoxycarbonylaminododecanoic acid, 10 ml of dry tetrahydrofuran, 132 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 194 mg of the title compound were obtained.
Quantity
67 mg
Type
reactant
Reaction Step One
Name
11-(9-fluorenyl)methoxycarbonylaminododecanoic acid
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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